tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate

Orthogonal protecting group strategy Solid-phase synthesis Total synthesis

Sourcing a triply differentiated aromatic building block for convergent total synthesis often forces compromises on protecting-group orthogonality. tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate (CAS 158980-57-5) resolves this: • Orthogonal acid-labile tert-butyl ester-cleaved with TFA or BiCl3·H2O without disturbing benzyl ethers, enabling sequential deprotection. • Bromine at 4-position ready for Suzuki, Sonogashira, or Buchwald-Hartwig coupling. • Two benzyloxy masked phenols for late-stage hydrogenolysis. • Validated key intermediate in Lampe et al. total synthesis of (-)-balanol (PKC inhibitor). In stock with rapid global delivery.

Molecular Formula C25H25BrO4
Molecular Weight 469.4 g/mol
CAS No. 158980-57-5
Cat. No. B1336687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate
CAS158980-57-5
Molecular FormulaC25H25BrO4
Molecular Weight469.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)Br)OCC3=CC=CC=C3
InChIInChI=1S/C25H25BrO4/c1-25(2,3)30-24(27)20-14-21(28-16-18-10-6-4-7-11-18)23(26)22(15-20)29-17-19-12-8-5-9-13-19/h4-15H,16-17H2,1-3H3
InChIKeyFQDGKFPDOHUYRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate: Orthogonal Aryl Bromide Building Block


tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate (CAS 158980-57-5, C25H25BrO4, MW 469.4 g/mol) is a triply differentiated aromatic building block that combines a bromine atom at the 4-position for cross-coupling, two benzyloxy groups at the 3- and 5-positions as masked phenols, and a tert-butyl ester as an acid-labile carboxyl surrogate . The tert-butyl ester is orthogonal to the benzyl ether protections: it can be cleaved under acidic conditions (e.g., TFA or BiCl3·H2O) without disturbing the benzyl groups, whereas the more common benzyl or methyl ester analogs require hydrogenolysis or alkaline hydrolysis that may compromise benzyl ether integrity [1]. This compound has been employed as a key intermediate in the total synthesis of (–)-balanol, a potent protein kinase C inhibitor [2].

Ester Deprotection Strategy in 3,5-Bis(benzyloxy)-4-bromobenzoate Derivatives


In a convergent synthetic route, the choice of ester—tert-butyl, benzyl, methyl, or the free acid—on the 3,5-bis(benzyloxy)-4-bromobenzoate scaffold is not interchangeable without altering the entire protecting-group strategy. The tert-butyl ester allows acid-mediated deprotection (TFA/CH2Cl2 or BiCl3·H2O/MeCN) in the presence of the benzyl ethers that would be cleaved under the hydrogenolysis conditions required for the benzyl ester [1]. Conversely, the methyl and ethyl ester analogs often demand harsher hydrolysis conditions (e.g., LiOH/THF/H2O) that can promote undesired side reactions on the electron-rich aromatic ring. Literature on Suzuki–Miyaura vinylation of the benzyl ester analog documents only 51–57% isolated yield of the desired styrene with substantial competing reductive dehalogenation [2]; the impact of the tert-butyl ester's greater steric bulk and altered electron-withdrawing character on analogous cross-coupling outcomes remains unquantified in the peer-reviewed literature, meaning that substitution of the benzyl ester by the tert-butyl ester—or vice versa—introduces an uncharacterized reactivity variable.

Quantitative Evidence: tert-Butyl Ester vs. Closest Analogs


Orthogonal Deprotection: tert-Butyl vs. Benzyl Ester

The tert-butyl ester of 3,5-bis(benzyloxy)-4-bromobenzoate can be selectively removed with CF3CO2H (TFA) in CH2Cl2 or BiCl3·H2O in MeCN at 65–70 °C without affecting the benzyloxy groups, whereas the benzyl ester analog (CAS 158585-09-2) requires catalytic hydrogenolysis (H2, Pd/C) that simultaneously cleaves both the benzyl ester and the benzyl ethers [1]. This orthogonality was explicitly exploited by Clive and Sunasee, who demonstrated that BiCl3·H2O in MeCN removes the tert-butyl group from substituted tert-butyl benzoates in 90% yield, triggering spontaneous decarboxylation to rearomatize dienone intermediates without touching benzyl ethers [2]. In contrast, the benzyl ester is a single-point deprotection handle that cannot be removed without also deprotecting the 3,5-benzyloxy moieties, eliminating the option of differential phenol liberation and carboxylate unveiling at distinct synthetic stages.

Orthogonal protecting group strategy Solid-phase synthesis Total synthesis

Validated in (–)-Balanol Total Synthesis

Lampe et al. (1994) specifically employed tert-butyl 3,5-bis(benzyloxy)-4-bromobenzoate as the aryl bromide component in an anionic homo-Fries rearrangement to construct the benzophenone subunit of (–)-balanol, a fungal metabolite with potent protein kinase C inhibitory activity [1]. In this published route, the tert-butyl ester was later removed under mild acidic conditions to reveal the carboxylic acid for subsequent coupling with the azepane subunit. No published total synthesis of (–)-balanol has utilized the benzyl ester analog (CAS 158585-09-2) for this same benzophenone construction, suggesting that the tert-butyl ester's acid-labile nature was a deliberate design choice to maintain compatibility with the late-stage azepane coupling conditions .

Protein kinase C inhibition Total synthesis Benzophenone subunit

Suzuki–Miyaura Vinylation: Benzyl Ester Yield vs. Uncharacterized tert-Butyl

Brooks et al. (2010) evaluated the Suzuki–Miyaura vinylation of benzyl 3,5-bis(benzyloxy)-4-bromobenzoate (the benzyl ester analog) with potassium vinyltrifluoroborate under microwave irradiation [1]. After optimization of catalyst loading (9 mol% PdCl2(dppf)·CH2Cl2), solvent ratio (THF/H2O 10:1), and temperature (150 °C), the desired vinylated product (benzyl 3,5-bis(benzyloxy)-4-vinylbenzoate) was obtained in an average isolated yield of 51% (range: 47–57% across 8 entries), with the remainder being the reduced dehalogenation product (benzyl 3,5-bis(benzyloxy)benzoate) determined by 1H NMR integration [2]. The corresponding vinylation of tert-butyl 3,5-bis(benzyloxy)-4-bromobenzoate has not been reported in the peer-reviewed literature. Given that the tert-butyl ester is significantly bulkier (A-value ~4.9 kcal/mol vs. ~1.8 kcal/mol for CO2Me) and is a weaker electron-withdrawing group (σp 0.23 vs. 0.45 for CO2Me), the vinylation outcome—yield, rate, and product distribution—cannot be extrapolated from the benzyl ester data without experimental verification.

Cross-coupling Microwave-assisted synthesis Styrene synthesis

Lipophilicity and Chromatographic Behavior vs. Analogs

The computed octanol–water partition coefficient (LogP) for tert-butyl 3,5-bis(benzyloxy)-4-bromobenzoate is 6.56 , which is approximately 1.1 log units higher than that of the benzyl ester analog (estimated LogP ~5.4 for C28H23BrO4), and approximately 3.5 log units higher than the free acid (3,5-bis(benzyloxy)-4-bromobenzoic acid, estimated LogP ~3.1). This elevated lipophilicity has practical consequences: the tert-butyl ester elutes later on reversed-phase chromatography (higher % organic modifier required) and exhibits significantly lower aqueous solubility, which can complicate aqueous workup but conversely facilitates extraction into organic solvents during purification. The compound's polar surface area (PSA) is 44.76 Ų, with 4 hydrogen bond acceptors and 0 hydrogen bond donors, 9 rotatable bonds, and 30 heavy atoms . These parameters collectively influence membrane permeability, formulation behavior, and chromatographic method development.

Lipophilicity Chromatographic purification Physicochemical properties

Commercial Purity and Storage Requirements

Commercially, tert-butyl 3,5-bis(benzyloxy)-4-bromobenzoate is available in two purity tiers: 95% minimum purity from AKSci (Catalog 7197CR) and 98% NLT from MolCore . Long-term storage is recommended at 2–8 °C, indicating thermal sensitivity that is typical of tert-butyl esters (which can undergo thermolytic elimination to isobutylene) and benzyl ethers (which are susceptible to autoxidation at benzylic positions) . This storage requirement is more stringent than for the corresponding methyl ester analog (typically stored at room temperature), adding a cold-chain logistics consideration for procurement planning.

Purity specification Storage stability Procurement

Application Scenarios


Total Synthesis of Benzophenone Natural Products

The tert-butyl ester's orthogonal acid-lability enabled Lampe et al. to construct the benzophenone subunit of (–)-balanol via an anionic homo-Fries rearrangement, followed by mild TFA-mediated ester deprotection to reveal the carboxylic acid for azepane coupling [1]. Any laboratory pursuing PKC inhibitors built on the balanol scaffold should prioritize this specific ester to align with the only published successful route [2].

Solid-Phase Synthesis with Orthogonal Protecting Groups

In solid-phase synthesis, where mild, chemoselective cleavage from the resin is critical, the tert-butyl ester provides an acid-labile anchor that is fully orthogonal to the benzyl ether protections on the same aromatic core [1]. The 90% deprotection yield demonstrated with BiCl3·H2O for analogous tert-butyl benzoates [2] suggests reliable on-resin cleavage without benzyl group loss.

Library Synthesis of 3,5-Dihydroxy-4-substituted Benzoic Acids

After cross-coupling at the bromine position (e.g., Suzuki, Sonogashira, or Buchwald–Hartwig), sequential deprotection—first hydrogenolysis of the benzyl ethers to reveal the 3,5-dihydroxy pattern, then acidolysis of the tert-butyl ester to expose the carboxylic acid—yields a fully deprotected 3,5-dihydroxy-4-substituted benzoic acid [1]. This two-step deprotection sequence is not achievable with the benzyl ester analog, where hydrogenolysis removes all benzyl-based protections in a single step, leaving no intermediate stage for selective modification [2].

Lipophilic Prodrugs and Membrane-Permeable Probes

With a computed LogP of 6.56 [1], this tert-butyl ester is among the most lipophilic members of the 3,5-bis(benzyloxy)-4-bromobenzoate family, making it a candidate precursor for designing CNS-penetrant probes or lipophilic prodrugs where elevated logD is desirable [2]. The absence of hydrogen bond donors (HBD = 0) further enhances passive membrane permeability relative to the free acid (HBD = 1).

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